molecular formula C16H16N2O3 B5825016 3-methyl-N-(4-methylbenzyl)-2-nitrobenzamide

3-methyl-N-(4-methylbenzyl)-2-nitrobenzamide

Cat. No.: B5825016
M. Wt: 284.31 g/mol
InChI Key: BIQKSVCLRHSQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(4-methylbenzyl)-2-nitrobenzamide is an organic compound with the molecular formula C16H16N2O3 It is a derivative of benzamide, featuring a nitro group at the 2-position, a methyl group at the 3-position, and a 4-methylbenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-methylbenzyl)-2-nitrobenzamide typically involves the following steps:

    Nitration: The nitration of 3-methylbenzamide to introduce the nitro group at the 2-position.

    Alkylation: The alkylation of the nitrated product with 4-methylbenzyl chloride to attach the 4-methylbenzyl group to the nitrogen atom.

The reaction conditions for these steps generally involve the use of strong acids for nitration and basic conditions for alkylation. For example, concentrated sulfuric acid can be used for nitration, while sodium hydroxide or potassium carbonate can be used for alkylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-methylbenzyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The benzamide moiety can undergo substitution reactions, such as nucleophilic substitution, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 3-methyl-N-(4-methylbenzyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-(4-methylbenzyl)-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-methylbenzyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzamide moiety can also interact with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(4-methylbenzyl)benzamide
  • 3-methyl-N-(4-methylphenyl)benzamide
  • 2-nitro-N-(4-methylbenzyl)benzamide

Uniqueness

3-methyl-N-(4-methylbenzyl)-2-nitrobenzamide is unique due to the presence of both the nitro and 4-methylbenzyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-N-[(4-methylphenyl)methyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-6-8-13(9-7-11)10-17-16(19)14-5-3-4-12(2)15(14)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQKSVCLRHSQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.